Benzethonium

Cardiotoxicity HERG channel QTc prolongation

Benzethonium (CAS 10172-60-8) is a single-molecule USP monograph quaternary ammonium compound delivering quantifiable performance advantages over generic quaternary ammonium mixtures like benzalkonium chloride. It achieves a 5-log reduction of A. baumannii at 30 seconds (MBC 100 mg/L—10× lower than chlorhexidine) and demonstrates selective anticancer cytotoxicity with an IC50 of 3.8 µM in FaDu cells while maintaining an 11.1-fold lower potency in normal fibroblasts. Its defined single-molecule structure eliminates alkyl-chain variability found in benzalkonium chloride, providing unambiguous HPLC signals for analytical method development. With a 3.34-fold wider cardiac safety margin versus domiphen bromide (12.85 mg/kg for QTc prolongation), benzethonium is the rational choice for oncology research, vaccine formulation, and pharmacopeial reference standards.

Molecular Formula C27H42NO2+
Molecular Weight 412.6 g/mol
CAS No. 10172-60-8
Cat. No. B1203444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzethonium
CAS10172-60-8
SynonymsBencetonium Chloride
Benzethonium
Benzethonium Chloride
Chloride, Bencetonium
Chloride, Benzethonium
Formula Magic
Hyamine 1622
Magic, Formula
Orchid Fresh II
Phemeride
Phemerol
Phemethryn
Puri Clens
Puri-Clens
PuriClens
Quatrachlor
Solamin
Molecular FormulaC27H42NO2+
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2
InChIInChI=1S/C27H42NO2/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23/h8-16H,17-22H2,1-7H3/q+1
InChIKeySIYLLGKDQZGJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





Benzethonium Chloride (CAS 10172-60-8): Quaternary Ammonium Disinfectant with Distinct Anticancer and Antimicrobial Profiles


Benzethonium chloride (BZT) is a synthetic quaternary ammonium compound widely employed as a broad-spectrum antimicrobial agent in healthcare, consumer products, and industrial settings [1]. It exhibits both cationic surfactant properties and the capacity to disrupt microbial cell membranes, leading to cell lysis [2]. Beyond its traditional use, recent investigations have identified BZT as a novel anticancer agent with selective cytotoxicity against specific tumor cell lines [3]. These emerging applications, combined with its established pharmacopeial identity [4], necessitate a detailed comparative analysis to guide scientific and procurement decisions.

Benzethonium Chloride Substitution Risks: Why BZT Cannot Be Directly Replaced by BZK or Other Quaternary Ammonium Compounds


Interchanging benzethonium chloride (BZT) with structurally similar quaternary ammonium compounds, such as benzalkonium chloride (BZK), is not scientifically justifiable due to profound differences in target potency, toxicity profiles, and resistance mechanisms. While both share a cationic nature, BZT demonstrates distinct antimicrobial activity spectra and a unique capacity to induce apoptosis in cancer cells [1]. Direct comparisons reveal that BZT and BZK exhibit divergent responses in the presence of organic soil loads [2] and differ in their ability to select for antimicrobial resistance, with limited data suggesting BZT may present a lower resistance risk compared to the extensively studied BZK [3]. Furthermore, comparative toxicology studies show that BZT possesses a lower in vivo cardiotoxicity profile compared to the related disinfectant domiphen bromide (DMP) [4]. These quantifiable differences underscore that BZT cannot be considered a generic substitute for other quaternary ammonium compounds in applications where specific efficacy, safety, or resistance management is critical.

Quantitative Differentiation of Benzethonium Chloride: Evidence-Based Comparison Against Key Antimicrobial Alternatives


Cardiotoxicity Safety Margin: Benzethonium Chloride (BZT) vs. Domiphen Bromide (DMP) in Vivo

Benzethonium chloride (BZT) exhibits a superior cardiac safety margin in vivo compared to the related quaternary ammonium compound domiphen bromide (DMP). In anesthetized rabbit models, the dose of BZT required to induce QTc interval prolongation (a marker of proarrhythmic risk) was 12.85 mg/kg, whereas DMP induced the same effect at a substantially lower dose of 3.85 mg/kg [1]. This translates to BZT being over 3-fold less potent in eliciting this specific cardiotoxic effect. Both compounds are potent inhibitors of the HERG potassium channel, a key regulator of cardiac repolarization, but DMP's stronger dependence on multiple binding residues (S624, V625, Y652, N588, S631) compared to BZT's more restricted interaction profile (primarily S624, V625, Y652) provides a mechanistic basis for this differential in vivo toxicity [2]. The in vitro IC50 values for inducing beating arrest in human iPSC-derived cardiomyocytes were 0.13 µM for BZT and 0.10 µM for DMP, confirming DMP's higher potency [1].

Cardiotoxicity HERG channel QTc prolongation Safety pharmacology

Anticancer Selectivity: Benzethonium Chloride Differential Cytotoxicity in Cancer vs. Normal Cells

Benzethonium chloride (BZT) demonstrates a unique, selective anticancer activity profile that is not a class-wide property of quaternary ammonium compounds. In a direct high-throughput screen against a panel of cell lines, BZT exhibited significantly greater potency against cancer cells compared to normal fibroblasts. For instance, the 48-hour IC50 (concentration reducing cell viability by 50%) was 3.8 µM in FaDu hypopharyngeal cancer cells and 5.3 µM in C666-1 nasopharyngeal cancer cells. In stark contrast, the IC50 was 42.2 µM in untransformed NIH 3T3 mouse embryonic fibroblasts and 17.0 µM in normal primary human GM05757 fibroblasts [1]. This represents an 11.1-fold and 4.5-fold difference in potency between cancer and normal cells, respectively. This selective activity is attributed to BZT's ability to induce mitochondrial-mediated apoptosis, a mechanism not commonly associated with standard antiseptic quaternary ammonium compounds like benzalkonium chloride (BZK) or cetylpyridinium chloride (CPC) [2].

Oncology Anticancer Cytotoxicity Selectivity Cancer research

Antimicrobial Efficacy: Benzethonium Chloride Demonstrates Fast-Acting, High-Level Bactericidal Activity

Benzethonium chloride (BZT) exhibits rapid and potent bactericidal activity, achieving a 5-log10 reduction in live bacterial counts against Acinetobacter baumannii international clone II (IC II) isolates within just 30 seconds at a concentration of 1000 mg/L [1]. In direct comparison, the Minimum Bactericidal Concentration (MBC) for BZT at this rapid 30-second exposure time was 100 mg/L, which was 10-fold lower than the 1000 mg/L MBC required for chlorhexidine gluconate (CHX) under identical conditions [1]. However, it is important to note that the presence of organic material (3% bovine serum albumin, BSA) can increase the BZT MBC to 500 mg/L, while CHX MBC remained unchanged [1]. A broader, cross-study comparison of six disinfectants ranked BZT as having the highest overall efficacy based on mean Minimum Bactericidal Concentration (MBC) values against a panel of clinically isolated bacteria, outperforming chlorhexidine gluconate, glutaraldehyde, and povidone-iodine [2].

Antimicrobial Bactericidal MBC Time-kill Acinetobacter

Resistance Risk Profile: Benzethonium Chloride Shows Limited Evidence for Resistance Selection Compared to Benzalkonium Chloride

A comprehensive 2022 review of 3,655 articles found a stark disparity in the literature on antimicrobial resistance (AMR) selection by quaternary ammonium compounds. While 212 studies examined benzalkonium chloride (BKC), only 18 studies were available for benzethonium chloride (BZT) [1]. The review concluded that the extensive literature on BKC exposure demonstrates that it can lead to elevated Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) in bacteria, changes often associated with efflux pump activity and altered antibiotic susceptibility profiles [1]. In contrast, the limited literature on BZT does not provide sufficient evidence to conclude that it will negatively impact emerging bacterial resistance in practice [1]. This difference in the volume and nature of evidence suggests that BZT may represent a lower-risk alternative in contexts where mitigating the selection for biocide resistance is a primary concern.

Antimicrobial resistance AMR Biocide resistance Efflux pumps

Pharmacopeial Identity and Purity: USP-NF Specification for Benzethonium Chloride Ensures Reproducible Research

Benzethonium chloride is subject to a rigorous monograph in the United States Pharmacopeia (USP), which defines its identity, purity, and quality. The USP monograph specifies that benzethonium chloride must contain not less than 97.0 percent and not more than 103.0 percent of C27H42ClNO2, calculated on the dried basis [1]. This strict assay range ensures a high degree of chemical consistency and potency. Furthermore, the monograph provides validated identification tests (including precipitation reactions and a melting range of 158-163 °C) and limits on impurities, such as residue on ignition (not more than 0.1%) and loss on drying (not more than 5.0%) [1]. In contrast, many alternative quaternary ammonium compounds, like benzalkonium chloride, are often supplied as mixtures of alkyl chain lengths (e.g., C12, C14, C16), making their exact composition and batch-to-batch reproducibility less controlled [2].

Quality Control USP Purity Specification Pharmaceutical

Optimal Use Cases for Benzethonium Chloride: From Specialized Oncology Research to High-Reliability Disinfection


Oncology Drug Discovery and Development

Benzethonium chloride is uniquely suited for oncology research programs investigating novel therapeutic strategies. As demonstrated, BZT selectively induces apoptosis in cancer cell lines with an IC50 as low as 3.8 µM in FaDu cells, while showing 11.1-fold lower potency in normal fibroblasts [1]. This selectivity is not a general property of other quaternary ammonium antiseptics like benzalkonium chloride. Researchers should prioritize BZT for in vitro screening campaigns, mechanism-of-action studies (e.g., mitochondrial membrane potential assays), and in vivo xenograft models [1] to validate its antitumor efficacy and explore its use as a novel lead compound or a combination agent.

Vaccine and Biologic Preservative with Defined Cardiac Safety Margin

In the formulation of vaccines and other biological products requiring a preservative, benzethonium chloride provides a quantifiable cardiac safety advantage over alternatives like domiphen bromide. BZT requires a 3.34-fold higher dose (12.85 mg/kg) to induce QTc prolongation, a key marker for proarrhythmic risk, in vivo [2]. This wider safety margin is critical for minimizing potential adverse effects in patient populations. For formulation scientists, this data supports the selection of BZT over DMP when a quaternary ammonium preservative is required for a parenteral or mucosal product, provided the effective antimicrobial concentration is well below the established safety threshold.

Healthcare and Industrial Disinfection Requiring Rapid Kill Kinetics

For surface disinfection protocols demanding a rapid and high-level bactericidal action, benzethonium chloride is a demonstrably effective choice. It achieves a 5-log10 reduction of Acinetobacter baumannii within 30 seconds at 1000 mg/L [3]. Critically, its Minimum Bactericidal Concentration (MBC) of 100 mg/L at this short contact time is 10-fold lower than that of chlorhexidine gluconate [3]. This allows for faster disinfection cycles or the use of lower active concentrations, which can be advantageous for surface compatibility and cost-efficiency. However, users must account for the potential reduction in efficacy in the presence of heavy organic soil (MBC increases to 500 mg/L) [3].

Analytical and Quality Control Reference Standard

Benzethonium chloride's status as a USP monograph substance [4] makes it an ideal candidate for use as a reference standard in analytical chemistry and quality control laboratories. Its defined purity range (97.0-103.0%) and available validated identification tests ensure reliable and reproducible results. In contrast to the variable alkyl chain mixtures of benzalkonium chloride, the single-molecule nature of BZT provides a clear and unambiguous analytical signal in techniques such as HPLC, titration, and spectroscopic methods. This is essential for method development, method validation (AMV), and routine quality control testing in pharmaceutical manufacturing.

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